3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid
Description
3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid (CAS: 682804-41-7) is a β-amino acid derivative characterized by a phenyl ring substituted with bromo (-Br) and fluoro (-F) groups at the 3- and 4-positions, respectively. Its molecular formula is C₉H₈BrFNO₂, with a molecular weight of 272.07 g/mol. β-Amino acids like this compound are pharmacologically significant due to their structural mimicry of natural α-amino acids, enabling interactions with biological targets such as enzymes and receptors.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(3-bromo-4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-3-5(1-2-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXYECRYAFLCAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640748 | |
| Record name | 3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682804-41-7 | |
| Record name | β-Amino-3-bromo-4-fluorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=682804-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Malonic Ester Alkylation
A patent (CN101591232A) outlines a scalable three-step process for synthesizing 3-(3-halogenophenyl)propionic acids:
Step 1: Alkylation of Malonic Ester
Benzyl chloride derivatives (3-bromo-4-fluorobenzyl chloride) react with diethyl malonate in the presence of a base (e.g., sodium ethoxide) in ethanol at 40–80°C. This yields diethyl 2-(3-bromo-4-fluorobenzyl)malonate.
Key Conditions :
- Molar ratio : 1:1 benzyl chloride to malonic ester (excess malonic ester improves yield).
- Base : Alkali metal alkoxides (e.g., sodium ethoxide).
- Temperature : 40–80°C for 1–10 hours.
Step 2: Hydrolysis and Decarboxylation
The alkylated malonic ester undergoes hydrolysis with aqueous sodium hydroxide (1–3 equivalents) at 25–80°C for 4–8 hours, followed by acidification with mineral acids (HCl, H₂SO₄). Subsequent heating to 120–250°C induces decarboxylation, yielding 3-(3-bromo-4-fluorophenyl)propionic acid.
Introduction of the Amino Group
The amino group at the β-position of the propanoic acid chain is introduced via reductive amination or nitration-reduction sequences.
Reductive Amination Strategy
A ketone intermediate (3-(3-bromo-4-fluorophenyl)propanoic acid ketone) is reacted with ammonium acetate and a reducing agent (e.g., sodium cyanoborohydride) in methanol at 25°C. This one-pot reaction directly yields the β-amino acid derivative.
Optimization Parameters :
Nitration and Reduction Pathway
Step 1: Nitration
Electrophilic nitration of 3-(3-bromo-4-fluorophenyl)propanoic acid using nitric acid (HNO₃) in sulfuric acid at 0°C introduces a nitro group at the β-position.
Step 2: Catalytic Hydrogenation
The nitro group is reduced to an amine using H₂/Pd-C in ethanol at 50 psi, yielding the target compound.
Challenges :
- Regioselectivity : Nitration may occur at undesired positions without directing groups.
- By-products : Over-reduction of the aromatic bromine is mitigated using mild hydrogenation conditions.
Industrial-Scale Production
Continuous Flow Synthesis
The patent method is adapted for industrial production:
- Reactor Type : Tubular flow reactors for alkylation and decarboxylation steps.
- Throughput : 10–20 kg/hour with >90% purity.
- Cost Efficiency : Recycling unreacted malonic ester reduces raw material waste.
Purification Techniques
- Crystallization : Ethanol/water mixtures (3:1 v/v) achieve >98% purity.
- Chromatography : Silica gel chromatography resolves regioisomeric impurities (hexane/ethyl acetate gradient).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Malonic Ester + Reductive Amination | 72 | 95 | Scalable, fewer steps | Requires expensive reducing agents |
| Nitration-Reduction | 65 | 90 | Avoids moisture-sensitive intermediates | Risk of bromine reduction |
| Industrial Flow Process | 85 | 98 | High throughput | High initial equipment costs |
Reaction Mechanism Insights
Malonic Ester Alkylation
The base deprotonates the malonic ester, forming an enolate that attacks the benzyl chloride electrophile via an SN2 mechanism. Steric hindrance from the bromo and fluoro substituents directs alkylation to the para position relative to existing halogens.
Decarboxylation Dynamics
Decarboxylation proceeds through a six-membered transition state, with the carboxylic acid proton abstracted by the adjacent carbonyl group. The bromine atom stabilizes the transition state via inductive effects, accelerating the reaction.
Challenges and Mitigation Strategies
- Regioselective Halogenation :
- Use directing groups (e.g., methoxy) during bromination/fluorination, followed by removal post-alkylation.
- Amino Group Stability :
- Protect the amino group as a tert-butyl carbamate (Boc) during acidic decarboxylation.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-amino-3-(4-fluorophenyl)propanoic acid.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, alkyl, or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are often employed.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: 3-Amino-3-(4-fluorophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine and fluorine atoms may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The position and type of substituents on the phenyl ring significantly alter physicochemical and biological properties. Key comparisons include:
Table 1: Substituent-Based Comparison
Key Observations :
- Halogen Effects : Bromine’s electronegativity and steric bulk (compared to fluorine) may enhance binding affinity in hydrophobic pockets.
- Positional Isomerism : The 3-bromo-4-fluoro substitution in the target compound contrasts with 2-bromo-4-fluoro (), which alters steric interactions and electronic distribution.
- Enantiomeric Differences: Enantiomers like (R)-3-Amino-3-(4-fluorophenyl)propionic acid () exhibit distinct chiral recognition in biological systems.
Functional Group Modifications
Hydroxyl vs. Halogen Substituents
- 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (CAS: 403-90-7) replaces bromine with a hydroxyl (-OH) group at the 4-position.
Carboxylic Acid Derivatives
- Ethyl 3-amino-3-phenylpropanoate (CAS: 6335-76-8) esterifies the carboxylic acid group, improving lipophilicity for prodrug applications.
Biological Activity
3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid is an organic compound characterized by the molecular formula . This compound features a propanoic acid backbone with an amino group, and halogen substituents (bromine and fluorine) attached to a phenyl ring. Its unique structure makes it a subject of interest in various fields, including medicinal chemistry and material science.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine and fluorine atoms enhance binding affinity through halogen bonding. These interactions can modulate the activity of target molecules, leading to various biological effects, including potential therapeutic applications such as anti-inflammatory and analgesic properties.
Pharmacological Applications
Structural Comparisons
The unique substitution pattern of bromine and fluorine on the phenyl ring of this compound significantly influences its chemical reactivity and potential applications compared to its analogs. A comparison with structurally similar compounds is presented in the table below:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 3-(4-Bromo-3-fluorophenyl)propanoic acid | Different positions of bromine and fluorine | Variation in halogen positioning affects reactivity |
| 3-(3-Bromophenyl)propanoic acid | Lacks fluorine atom | Less sterically hindered compared to target compound |
| 3-(4-Fluorophenyl)propanoic acid | Lacks bromine atom | Different electronic properties due to missing bromine |
| 3-Amino-3-(4-fluorophenyl)propionic acid | Different amino group configuration | Potentially different biological activity |
Case Study 1: Anti-inflammatory Activity
In a study investigating the anti-inflammatory effects of structurally related compounds, derivatives similar to this compound were found to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that modifications in the structure can lead to varying degrees of anti-inflammatory activity, highlighting the potential therapeutic applications of this compound .
Case Study 2: Enzyme Interaction Studies
Research focused on enzyme-substrate interactions has shown that compounds with similar structural motifs can act as competitive inhibitors for certain enzymes involved in metabolic pathways. Although specific data for this compound are still emerging, initial findings indicate that its unique structure may confer selective interactions with biological targets.
Q & A
Q. What are the established synthetic routes for 3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid, and what critical reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as:
- Bromination/Fluorination : Electrophilic aromatic substitution or metal-catalyzed coupling to introduce bromo and fluoro groups on the phenyl ring. For brominated analogs, reaction conditions (e.g., Lewis acid catalysts, temperature) significantly impact regioselectivity .
- Amino Acid Backbone Formation : Strecker synthesis or reductive amination of ketone intermediates. Protecting groups (e.g., Boc) are critical to prevent side reactions during coupling .
- Purification : Recrystallization or preparative HPLC to isolate enantiomers, as chirality affects biological activity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : - and -NMR to confirm substituent positions and stereochemistry. IR spectroscopy verifies carboxylic acid and amine functional groups .
- Chromatography : HPLC with chiral columns to assess enantiomeric purity (>98% required for biological studies) .
- X-ray Crystallography : Resolves absolute configuration and crystal packing, as demonstrated for structurally related brominated phenylpropanoic acids .
Q. What are the key physicochemical properties relevant to its handling in biological assays?
- Methodological Answer :
- Solubility : High aqueous solubility at physiological pH (e.g., ~410 mg/mL in water for analogs with polar substituents) facilitates in vitro assays .
- LogP : Predicted logP values (e.g., ~0.01 for similar compounds) indicate moderate lipophilicity, requiring DMSO or ethanol for stock solutions .
- Stability : Store at -20°C in inert atmospheres to prevent degradation of the bromo-fluoro aryl group .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the final coupling step?
- Methodological Answer :
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)) improve coupling efficiency for bromo-fluorophenyl intermediates .
- Reaction Solvent : Polar aprotic solvents (DMF or THF) enhance nucleophilic attack in amidation steps .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by 15–20% compared to traditional heating .
Q. How to resolve contradictions in reported solubility data across different studies?
- Methodological Answer :
- Standardized Protocols : Use consistent pH buffers (e.g., PBS at pH 7.4) and temperature controls. For example, solubility discrepancies in analogs like 3-(4-hydroxyphenyl)propanoic acid arise from varying ionic strengths .
- Computational Modeling : Predict solubility via COSMO-RS or Hansen solubility parameters, validated by experimental measurements .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., amino acid decarboxylases). Substituent effects (e.g., bromo vs. fluoro) alter binding affinity by modulating steric and electronic interactions .
- QSAR Studies : Correlate substituent properties (Hammett σ values) with inhibitory activity. Fluorine’s electronegativity enhances target engagement in tyrosine kinase assays .
Q. What strategies validate its stability under physiological conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate at 37°C in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Monitor degradation via LC-MS; brominated analogs show <5% decomposition over 24 hours .
- Light Sensitivity : UV-Vis spectroscopy confirms photostability; halogenated phenyl groups may require amber vials to prevent radical formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
